molecular formula C16H14N2O2 B6376884 3-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261994-08-4

3-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6376884
CAS RN: 1261994-08-4
M. Wt: 266.29 g/mol
InChI Key: WXLLWNWQTRHBIQ-UHFFFAOYSA-N
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Description

3-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, is a chemical compound commonly referred to as 3-CNPP-95. It is a white crystalline solid that is soluble in water and has a molecular weight of approximately 290.0 g/mol. 3-CNPP-95 is a derivative of phenol and is used in a variety of scientific research applications. It is a versatile compound with a wide range of biochemical and physiological effects.

Scientific Research Applications

3-CNPP-95 has a wide range of scientific research applications. It is used as a reagent in the synthesis of many different compounds, including pharmaceuticals, dyes, and pigments. It is also used as a catalyst in the synthesis of polymers and other organic compounds. Additionally, 3-CNPP-95 is used in scientific research to study the biochemical and physiological effects of compounds on living organisms.

Mechanism of Action

The mechanism of action of 3-CNPP-95 is not fully understood. However, it is believed to act as a proton acceptor, allowing the transfer of protons from one molecule to another. This action is thought to be responsible for the biochemical and physiological effects of 3-CNPP-95 in living organisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CNPP-95 are not fully understood. However, it has been shown to have a wide range of effects on living organisms. It has been shown to act as an antioxidant, reducing the production of reactive oxygen species. Additionally, 3-CNPP-95 has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the metabolism of proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

The advantages of using 3-CNPP-95 in laboratory experiments include its low cost, ease of synthesis, and wide range of biochemical and physiological effects. Additionally, 3-CNPP-95 is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 3-CNPP-95 is that the mechanism of action is not fully understood, making it difficult to predict the effects of the compound on living organisms.

Future Directions

The future directions for research on 3-CNPP-95 include further investigation into the biochemical and physiological effects of the compound on living organisms. Additionally, further research is needed to better understand the mechanism of action of 3-CNPP-95 and to develop more effective and efficient methods for its synthesis. Finally, additional research is needed to explore the potential applications of 3-CNPP-95 in the pharmaceutical, dye, and polymer industries.

Synthesis Methods

3-CNPP-95 can be synthesized from the reaction of 3-cyanophenol and N,N-dimethylaminocarbonyl chloride. This reaction is conducted in an aqueous solution at room temperature and is typically complete within 30 minutes. The reaction of 3-cyanophenol and N,N-dimethylaminocarbonyl chloride produces a white precipitate that is then isolated, purified, and dried to yield 3-CNPP-95.

properties

IUPAC Name

3-(3-cyano-5-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18(2)16(20)13-5-3-4-12(8-13)14-6-11(10-17)7-15(19)9-14/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLLWNWQTRHBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684916
Record name 3'-Cyano-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol

CAS RN

1261994-08-4
Record name [1,1′-Biphenyl]-3-carboxamide, 3′-cyano-5′-hydroxy-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261994-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Cyano-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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